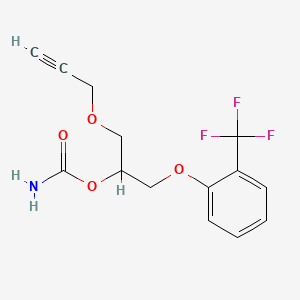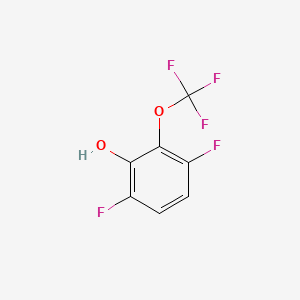
Tricycloquinazoline, 2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricycloquinazoline, 2-fluoro- is a complex organic compound characterized by a unique structure comprising three benzene rings and three pyrimidine rings fused together. This compound is known for its high chemical stability and resistance to oxidation
Preparation Methods
The synthesis of Tricycloquinazoline, 2-fluoro- can be achieved through several methods. One common approach involves the use of physical vapor deposition (PVD) to fabricate supramolecular nanofibers based on the disclike tricycloquinazoline unit . Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction utilizes boron reagents and palladium catalysts under mild and functional group tolerant conditions.
Chemical Reactions Analysis
Tricycloquinazoline, 2-fluoro- undergoes various chemical reactions, including substitution reactions. For instance, substitution with methyl, hydroxy, or methoxy radicals in the 2-position of tricycloquinazoline causes a significant reduction in carcinogenic activity . The compound is also involved in the formation of conjugated microporous polymers and covalent quinazoline networks, which exhibit notable gas adsorption and catalytic properties .
Scientific Research Applications
It is used in the fabrication of mesostructured nonwovens with supramolecular nanofibers, which serve as heterogeneous photocatalysts for the degradation of pollutants in water . Additionally, the compound is utilized in the development of conjugated microporous polymers and covalent quinazoline networks for gas adsorption and hydrogen evolution reactions
Mechanism of Action
The mechanism of action of Tricycloquinazoline, 2-fluoro- involves its interaction with cellular receptors. Studies have shown that the compound’s carcinogenic activity is influenced by its molecular structure and the precision of its stereochemical fit with planar cell receptor sites . The compound’s resistance to metabolism and its persistence at the site of injection further contribute to its biological effects .
Comparison with Similar Compounds
Tricycloquinazoline, 2-fluoro- can be compared with other similar compounds, such as iso-Tricycloquinazoline and hexacyclic compounds . These analogues possess variations in the arrangement of homocyclic and heterocyclic rings, which affect their carcinogenic activity and molecular shape. The unique structure of Tricycloquinazoline, 2-fluoro- sets it apart from these analogues, making it a valuable compound for scientific research.
Properties
CAS No. |
313-95-1 |
|---|---|
Molecular Formula |
C21H11FN4 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
5-fluoro-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C21H11FN4/c22-12-9-10-15-18(11-12)25-20-14-6-2-4-8-17(14)23-19-13-5-1-3-7-16(13)24-21(15)26(19)20/h1-11H |
InChI Key |
CQFRYEKZLIUOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=C(C=CC(=C6)F)C(=N2)N35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



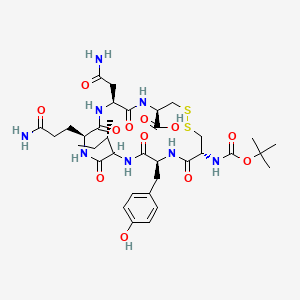
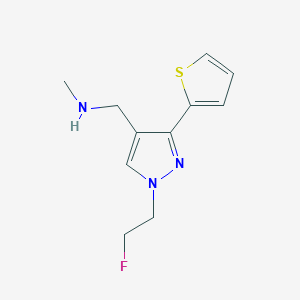



![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)

![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)
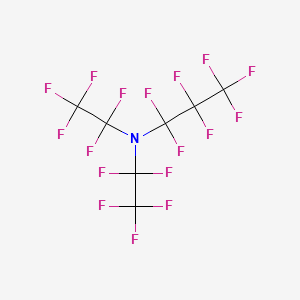
![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
